1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a 3-fluorophenyl group, a triazole ring, and a piperidine structure makes it a versatile molecule for scientific research.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c16-11-2-1-3-12(8-11)21-9-13(18-19-21)15(23)20-6-4-10(5-7-20)14(17)22/h1-3,8-10H,4-7H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCSHJTFWVCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-step chemical processes. One common method involves the coupling of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with piperidine-4-carboxamide using coupling reagents like EDCI and HOBt under mild conditions.
Industrial Production Methods: In an industrial setting, the production might involve large-scale synthesis using automated flow reactors for continuous production. Reaction conditions such as temperature, pressure, and solvent selection are optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide undergoes various reactions, including:
Oxidation: Produces oxidized derivatives.
Reduction: Can be reduced to amine derivatives.
Substitution: Functional groups on the piperidine or triazole rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly utilizes sodium borohydride or lithium aluminum hydride.
Substitution: Uses halogenating agents or organometallic reagents.
Major Products: Depending on the reaction, products may include various substituted or reduced derivatives of the original compound, expanding its chemical versatility.
Scientific Research Applications
1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide has found applications in:
Chemistry: Used as a building block in organic synthesis for drug development.
Biology: Investigated for its potential as an inhibitor in biological pathways.
Medicine: Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Binds to enzymes or receptors, modulating their activity.
Pathways Involved: Inhibits specific signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or bacterial growth inhibition.
Comparison with Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives
Piperidine-4-carboxamide with different substituents
These comparisons highlight its unique features and potential advantages in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
